6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol is a fluorinated organic compound with the molecular formula C10H10F2O. It is a derivative of naphthalenol, characterized by the presence of two fluorine atoms at the 6 and 8 positions and a hydroxyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where a fluorinated benzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst. Another method is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthalenol under palladium catalysis. Additionally, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring system, followed by selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields 6,8-difluoro-1,2,3,4-tetrahydronaphthalenone, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and the exertion of specific effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A non-fluorinated analog with similar structural features but different chemical properties.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: A positional isomer with the hydroxyl group at the 2 position instead of the 1 position.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine:
Uniqueness
6,8-Difluoro-1,2,3,4-tetrahydro-1-naphthalenol is unique due to the specific placement of fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and other applications.
Properties
CAS No. |
173996-19-5 |
---|---|
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9,13H,1-3H2 |
InChI Key |
TZVSCDQSGHNCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.